(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

Catalog No.
S728377
CAS No.
220204-00-2
M.F
C22H20B2O6
M. Wt
402 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl...

CAS Number

220204-00-2

Product Name

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

IUPAC Name

[4-(3-borono-2-methoxynaphthalen-1-yl)-3-methoxynaphthalen-2-yl]boronic acid

Molecular Formula

C22H20B2O6

Molecular Weight

402 g/mol

InChI

InChI=1S/C22H20B2O6/c1-29-21-17(23(25)26)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24(27)28)22(20)30-2/h3-12,25-28H,1-2H3

InChI Key

PNKNNZOHEMBDRL-UHFFFAOYSA-N

SMILES

B(C1=CC2=CC=CC=C2C(=C1OC)C3=C(C(=CC4=CC=CC=C43)B(O)O)OC)(O)O

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=C1OC)C3=C(C(=CC4=CC=CC=C43)B(O)O)OC)(O)O

Catalyst in Asymmetric Synthesis

(R)-BINOL-diboronic acid serves as a versatile ligand for transition-metal catalysts in asymmetric synthesis. Its chiral structure allows for the selective formation of enantiopure products in various chemical reactions. Studies have demonstrated its effectiveness in:

  • Suzuki-Miyaura coupling reactions: These reactions form carbon-carbon bonds between an organic boronic acid and an organic halide. (R)-BINOL-diboronic acid-based catalysts have shown high enantioselectivity in the synthesis of various chiral alcohols, amines, and biaryl compounds.
  • Hydroboration reactions: These reactions involve the addition of a boron-hydrogen bond across a carbon-carbon double bond. (R)-BINOL-diboronic acid-derived catalysts enable the enantioselective hydroboration of alkenes, leading to the production of valuable chiral alcohols.
  • Other asymmetric reactions: (R)-BINOL-diboronic acid has also been explored as a catalyst in other asymmetric reactions, such as aldol reactions, Diels-Alder reactions, and epoxide ring-opening reactions.

Applications in Material Science

(R)-BINOL-diboronic acid finds applications in the development of functional materials due to its ability to form self-assembled structures. Its well-defined molecular shape and chirality enable the creation of:

  • Chiral liquid crystals: These materials exhibit unique optical and electrical properties and find use in displays, sensors, and photonic devices. (R)-BINOL-diboronic acid can be incorporated into the design of chiral liquid crystals, influencing their properties.
  • Organic frameworks (OFs): These porous materials are constructed from organic building blocks and possess tunable properties. (R)-BINOL-diboronic acid can be employed as a building block for the synthesis of chiral OFs with potential applications in catalysis, separation, and gas storage.

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid is a boron-containing organic compound notable for its unique structure and potential applications in organic synthesis and medicinal chemistry. This compound features a binaphthalene backbone with two methoxy groups and two boronic acid functionalities, which contribute to its reactivity and ability to form complexes with various substrates. The presence of the boronic acid groups allows for participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable reagent in the synthesis of biaryl compounds.

Involving (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid include:

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds, enabling the synthesis of complex organic molecules.
  • Boronic Acid Complexation: The boronic acid moieties can form reversible complexes with diols and other Lewis bases, which is essential for applications in sensing and drug delivery.

Several methods can be employed to synthesize (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid:

  • Borylation of Binaphthalene Derivatives: This method involves the introduction of boron functionalities onto a pre-synthesized binaphthalene scaffold using borane reagents.
  • Direct Boronation: Utilizing diboronic acid reagents in the presence of suitable catalysts can facilitate the formation of the desired compound directly from simpler aromatic precursors.
  • Functionalization of Methoxy Groups: The methoxy groups can be introduced through methylation reactions on the binaphthalene core prior to or during boronation.

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid has several noteworthy applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
  • Material Science: Its ability to form stable complexes makes it useful in the development of new materials with tailored properties.
  • Pharmaceutical Development: The compound's structural features may enable its use in drug discovery processes aimed at developing novel therapeutics.

While specific interaction studies on (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid are scarce, general studies on boronic acids indicate their capacity to interact with various biomolecules. Such interactions often involve:

  • Binding to Proteins: Boronate esters can form reversible covalent bonds with diols present in glycoproteins and other biomolecules.
  • Enzyme Inhibition: Some derivatives may inhibit enzymes by mimicking substrate structures or interfering with active sites.

Several compounds share structural similarities with (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid. Here are some notable examples:

Compound NameStructureUnique Features
4-Boronobenzoic AcidStructureSimpler structure; used in drug delivery systems
1,1-Bis(boronate)benzeneStructureMore symmetrical; useful in polymer chemistry
4-(Dimethylamino)phenylboronic AcidStructureContains an electron-donating group; enhances solubility

Uniqueness

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid is unique due to its chiral binaphthalene framework combined with dual boronic acid functionalities. This combination enhances its reactivity and potential selectivity in

The foundation of diboronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who first prepared and isolated a boronic acid compound. Frankland's seminal achievement involved the synthesis of ethylboronic acid through a two-stage process, beginning with the reaction of diethylzinc and triethyl borate to produce triethylborane, followed by controlled oxidation in air to yield the desired boronic acid product. This groundbreaking work established the fundamental principles of organoboron chemistry that would later evolve into the sophisticated diboronic acid derivatives we recognize today.

The development of diboronic acid derivatives experienced significant advancement during the latter half of the twentieth century, particularly following the revolutionary contributions of Negishi and Suzuki in palladium-catalyzed cross-coupling reactions. The seminal work on palladium-catalyzed arylation of aryl halides with lithium alkynyl(tributyl)borate and alkenylboronic acid esters led to a substantial increase in interest towards boronic acids and organoboron compounds in general. This period marked the transition from simple monoboronic acids to more complex polyboronic structures, including the sophisticated diboronic acid architectures that characterize modern synthetic applications.

The evolution toward BINOL-derived diboronic acids represents a particularly significant milestone in this historical progression. The recognition that chiral binaphthol frameworks could be functionalized with boronic acid groups opened new avenues for asymmetric synthesis and stereochemical control. The development of efficient synthetic methodologies for preparing these compounds, including advanced Grignard-based approaches and cross-coupling strategies, has enabled their widespread adoption in contemporary organic synthesis.

Significance in Asymmetric Synthesis and Catalysis

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid occupies a central position in modern asymmetric synthesis due to its unique combination of structural features that enable precise stereochemical control. The compound's significance stems from its ability to function as both a chiral auxiliary and a reactive coupling partner in stereoselective transformations. The inherent axial chirality of the binaphthyl backbone, combined with the strategic positioning of boronic acid functionalities, creates a sophisticated platform for inducing enantioselectivity in various synthetic processes.

Research has demonstrated that BINOL-derived catalysts, including those incorporating diboronic acid functionalities, exhibit exceptional performance in enantioselective allylboration reactions of acyl imines. These transformations require precise molecular recognition between the chiral catalyst and substrate, a process facilitated by the compound's rigid binaphthyl framework and the coordinating ability of the methoxy and boronic acid substituents. The reaction conditions typically employ 15 mol% of the chiral catalyst, demonstrating both the high activity and selectivity achievable with these sophisticated molecular architectures.

The compound's role extends beyond simple substrate activation to encompass complex mechanistic pathways involving chiral-at-metal stereoinduction modes. Recent theoretical calculations have revealed that octahedral stereogenic-at-metal aluminum alkoxide species can serve as catalytically relevant intermediates, promoting stereo-determining reactions through ligand-assisted mechanisms rather than conventional pathways. This mechanistic understanding highlights the sophisticated nature of the stereochemical control achievable with BINOL-derived diboronic acid systems.

Furthermore, the compound's utility in asymmetric synthesis is enhanced by its compatibility with various reaction conditions and its stability under typical synthetic protocols. The presence of methoxy substituents provides additional coordination sites for metal catalysts while maintaining the electronic properties necessary for efficient cross-coupling reactions. This dual functionality enables the compound to participate in complex synthetic sequences where multiple stereochemical outcomes must be controlled simultaneously.

Position of BINOL-Based Boronic Acids in Organic Chemistry

BINOL-based boronic acids, exemplified by (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid, occupy a distinguished position within the broader landscape of synthetic organic chemistry due to their unique integration of axial chirality with organoboron reactivity. These compounds bridge the gap between traditional chiral auxiliaries and modern cross-coupling methodologies, offering synthetic chemists unprecedented opportunities for constructing complex molecular architectures with precise stereochemical control.

The strategic importance of BINOL-based boronic acids lies in their ability to serve multiple roles within synthetic sequences. Unlike simple boronic acids that function primarily as coupling partners in cross-coupling reactions, BINOL-derived systems can simultaneously act as chiral inductors, coordinating ligands, and reactive intermediates. This multifunctional character positions them as privileged structures in asymmetric synthesis, capable of addressing multiple synthetic challenges within a single molecular framework.

The compound's position in organic chemistry is further enhanced by its compatibility with established synthetic methodologies while enabling access to previously challenging transformations. The Miyaura borylation reaction, for example, provides efficient access to boronated products that can serve as precursors to BINOL-based diboronic acids. This synthetic accessibility, combined with the compound's demonstrated utility in various catalytic processes, has established it as a valuable tool in the synthetic chemist's repertoire.

Recent advances in understanding the mechanistic foundations of BINOL-metal catalysis have elevated the significance of these compounds beyond traditional applications. The recognition that chiral-at-metal stereoinduction modes can serve as alternative mechanisms for BINOL-metal catalysis has opened new avenues for catalyst design and application. This mechanistic versatility positions BINOL-based boronic acids at the forefront of developments in asymmetric catalysis, with potential applications extending far beyond current synthetic targets.

Chemical Classification and Nomenclature

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid belongs to the broader chemical classification of organoboron compounds, specifically within the subcategory of aromatic diboronic acids. The compound's systematic nomenclature reflects its complex structural architecture, incorporating multiple functional elements that define its chemical identity and reactivity profile. The designation "(R)-" indicates the absolute stereochemical configuration of the binaphthyl axis, following established conventions for describing axially chiral molecules.

The structural classification of this compound encompasses several key chemical features that distinguish it within the boronic acid family. The binaphthyl core structure places it within the category of polycyclic aromatic compounds, while the presence of dual boronic acid functionalities classifies it as a multidentate organoboron species. The methoxy substituents at the 2,2'-positions introduce additional electronic and steric considerations that influence both the compound's reactivity and its coordination behavior with metal centers.

From a nomenclature perspective, the compound is known by several systematic names and registry identifiers that reflect different aspects of its chemical structure. The Chemical Abstracts Service (CAS) numbers 220204-00-2 and 215433-49-1 correspond to different stereochemical forms of the compound, while the molecular formula C₂₂H₂₀B₂O₆ provides a concise representation of its elemental composition. Alternative nomenclature systems describe the compound as "Boronic acid, B,B'-(2,2'-dimethoxy[1,1'-binaphthalene]-3,3'-diyl)bis-" or "[4-(3-borono-2-methoxynaphthalen-1-yl)-3-methoxynaphthalen-2-yl]boronic acid," each emphasizing different structural features.

The chemical classification extends to functional considerations, where the compound serves as both a chiral auxiliary and a synthetic intermediate. Its classification as a BINOL derivative connects it to the extensive literature surrounding binaphthol-based chiral catalysts and ligands, while its identity as a diboronic acid links it to established protocols for cross-coupling reactions and boronic acid chemistry. This dual classification enables synthetic chemists to draw upon knowledge from both stereochemical and organoboron chemistry domains when designing synthetic applications.

Table 1: Chemical Classification and Identifiers for (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

PropertyValueReference
Molecular FormulaC₂₂H₂₀B₂O₆
Molecular Weight402.0 g/mol
CAS Numbers220204-00-2; 215433-49-1
Chemical ClassAromatic Diboronic Acid
StereochemistryAxially Chiral (R-configuration)
Functional GroupsBoronic Acid, Methoxy, Binaphthyl

Dates

Modify: 2023-08-15

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